molecular formula C15H23NO4 B14278324 O9-tert-Butyl O5-methyl (6R)-9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate CAS No. 125826-58-6

O9-tert-Butyl O5-methyl (6R)-9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate

Cat. No.: B14278324
CAS No.: 125826-58-6
M. Wt: 281.35 g/mol
InChI Key: JITGNWSWQVOTFK-TVKKRMFBSA-N
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Description

O9-tert-Butyl O5-methyl (6R)-9-azabicyclo(421)non-4-ene-5,9-dicarboxylate is a complex organic compound characterized by its bicyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O9-tert-Butyl O5-methyl (6R)-9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. A common synthetic route includes:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.

    Introduction of Functional Groups: Functional groups such as tert-butyl and methyl esters are introduced through esterification reactions. This can involve the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

    Chiral Center Formation: The (6R) configuration is achieved through the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

O9-tert-Butyl O5-methyl (6R)-9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert esters to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles replace the alkoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of amides or ethers.

Scientific Research Applications

Chemistry

In organic synthesis, O9-tert-Butyl O5-methyl (6R)-9-azabicyclo(421)non-4-ene-5,9-dicarboxylate serves as a building block for more complex molecules

Biology and Medicine

This compound may be explored for its biological activity, including potential as a drug candidate. Its bicyclic structure and functional groups could interact with biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which O9-tert-Butyl O5-methyl (6R)-9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Chemical Reactivity: Undergoing chemical reactions within biological systems to produce active metabolites.

Comparison with Similar Compounds

Similar Compounds

    9-Azabicyclo(4.2.1)nonane Derivatives: Compounds with similar bicyclic structures but different functional groups.

    tert-Butyl Esters: Compounds with tert-butyl ester groups but different core structures.

    Methyl Esters: Compounds with methyl ester groups but different bicyclic systems.

Uniqueness

O9-tert-Butyl O5-methyl (6R)-9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate is unique due to its specific combination of a bicyclic core with tert-butyl and methyl ester groups, along with its chiral center. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

125826-58-6

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

9-O-tert-butyl 2-O-methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2,9-dicarboxylate

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-10-6-5-7-11(13(17)19-4)12(16)9-8-10/h7,10,12H,5-6,8-9H2,1-4H3/t10?,12-/m1/s1

InChI Key

JITGNWSWQVOTFK-TVKKRMFBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC1CCC=C2C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C(=O)OC

Origin of Product

United States

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